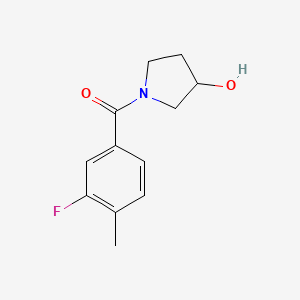
(3-Fluoro-4-methylphenyl)(3-hydroxypyrrolidin-1-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Routes and Applications
An efficient synthetic method for related compounds involves a series of chemical reactions, including Friedel-Crafts reaction, DMSO mediated α-oxidation, and Suzuki coupling, yielding compounds with potential application in Alzheimer's disease treatment due to BACE1 inhibition properties (Zhou, Malamas, & Robichaud, 2009). Moreover, compounds obtained through substitution reactions have been structurally characterized and analyzed using FTIR, NMR spectroscopy, and X-ray diffraction. Their physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been explored through DFT studies (Huang et al., 2021).
Biological Activity and Pharmacological Applications
Antimycobacterial Activity
Novel compounds synthesized from 4-hydroxy-3-methylacetophenone showed promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One such derivative exhibited significant inhibitory concentration, suggesting potential for tuberculosis treatment (Ali & Yar, 2007).
Antitumor Activity
The synthesis of specific derivatives has revealed distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications. Such findings highlight the compound's relevance in cancer research and the possibility of developing new therapeutic agents (Tang & Fu, 2018).
Antimicrobial and Antifungal Applications
Research into fluorine-containing derivatives has shown significant antibacterial and antifungal activities, with some compounds exhibiting promising results against strains like Staphylococcus aureus and Escherichia coli. Such findings suggest their potential in developing new antimicrobial and antifungal therapies (Gadakh, Pandit, Rindhe, & Karale, 2010).
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-2-3-9(6-11(8)13)12(16)14-5-4-10(15)7-14/h2-3,6,10,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADBDQQWYTHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



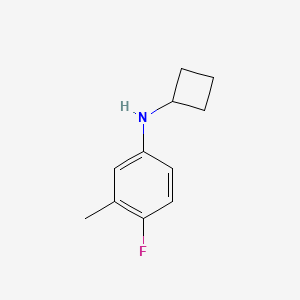
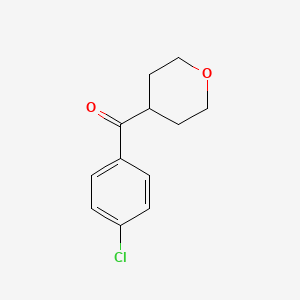
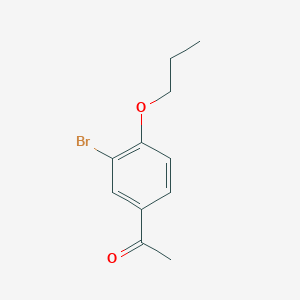
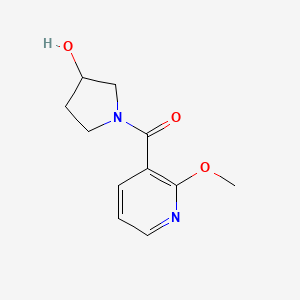
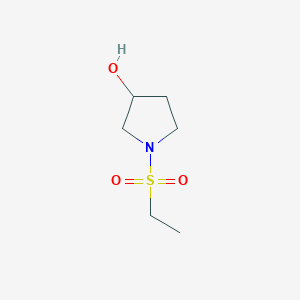

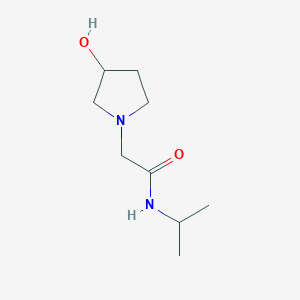
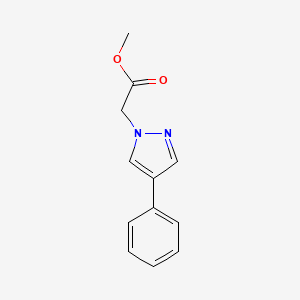
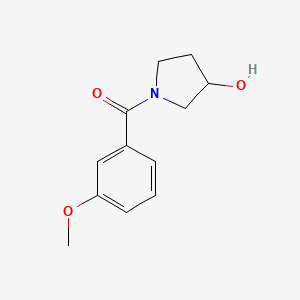
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
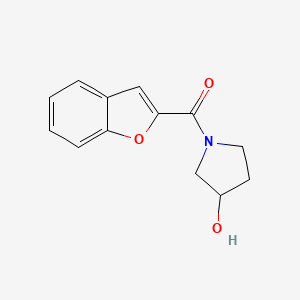

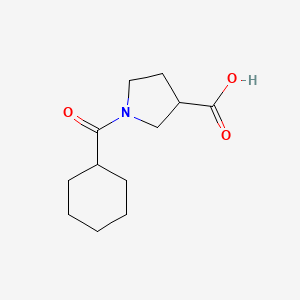
![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)